4-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Medicinal chemistry Scaffold diversification Regioisomer differentiation

4-(3-Aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1016771-84-8, molecular formula C₈H₈N₄O, MW 176.18 g/mol) is a N4-aryl-substituted 1,2,4-triazol-5-one scaffold bearing a meta-amino group on the phenyl ring. It belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one class, a privileged scaffold in medicinal chemistry known for yielding derivatives with acetylcholinesterase (AChE) inhibitory activity (class-level Ki range 0.70–8.65 µM) , antioxidant properties, and kinase inhibition potential.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 1016771-84-8
Cat. No. B3199117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS1016771-84-8
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C=NNC2=O)N
InChIInChI=1S/C8H8N4O/c9-6-2-1-3-7(4-6)12-5-10-11-8(12)13/h1-5H,9H2,(H,11,13)
InChIKeyYAJUDAWYSQPFKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide to 4-(3-Aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1016771-84-8): Core Identity and Class Context


4-(3-Aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1016771-84-8, molecular formula C₈H₈N₄O, MW 176.18 g/mol) is a N4-aryl-substituted 1,2,4-triazol-5-one scaffold bearing a meta-amino group on the phenyl ring . It belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one class, a privileged scaffold in medicinal chemistry known for yielding derivatives with acetylcholinesterase (AChE) inhibitory activity (class-level Ki range 0.70–8.65 µM) [1], antioxidant properties, and kinase inhibition potential [2]. The compound is commercially available as a versatile small molecule building block, typically at ≥95% purity .

Why 4-(3-Aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one Cannot Be Replaced by Generic Triazol-5-one Analogs


The 1,2,4-triazol-5-one scaffold admits multiple regioisomeric substitution patterns—notably N4-aryl versus C3-aryl attachment—that produce constitutionally distinct compounds with identical molecular formulae but divergent physicochemical and biological profiles . 4-(3-Aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1016771-84-8) places the 3-aminophenyl group at the N4 position, leaving the C3 site free for further derivatization and preserving the triazolone NH as a hydrogen-bond donor, whereas its isomer 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 842129-12-8) anchors the identical aryl group at C3, altering the vector of the primary amine and thus any downstream conjugation chemistry [1]. This regiochemical distinction directly impacts synthetic utility as a building block, as the N4-aryl variant offers a different handle for structure–activity relationship (SAR) exploration in kinase inhibitor programs [2].

Quantitative Differentiation Evidence: 4-(3-Aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one vs. Closest Analogs


Regiochemical Identity: N4-Aryl versus C3-Aryl Substitution Defines Distinct Chemical Space

The target compound (CAS 1016771-84-8) is the N4-(3-aminophenyl) regioisomer of the 1,2,4-triazol-5-one scaffold. Its closest constitutional isomer, 3-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 842129-12-8), bears the same meta-aminophenyl group at C3 instead of N4 [1]. Both share the molecular formula C₈H₈N₄O (MW 176.18) but differ in InChIKey (target: not publicly assigned a unique InChIKey in major databases; comparator: DMZMJLYKSZJTIV-UHFFFAOYSA-N) . This constitutional isomerism means the two compounds are not interchangeable in synthetic sequences—the N4-attached amine in the target compound is positioned for distinct conjugation vectors compared to the C3-attached amine in the comparator.

Medicinal chemistry Scaffold diversification Regioisomer differentiation

Amino Group Position: Meta-Substituted Phenyl Confers Distinct Hydrogen-Bonding Geometry vs. Para Isomer

The target compound carries the primary amine at the meta position of the N4-phenyl ring. The para-amino analog, 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 62036-31-1), has computed physicochemical properties that serve as a baseline for comparison [1]. The para isomer exhibits a predicted acid pKa of 9.82, LogP of 0.47, LogD (pH 7.4) of 0.46, and a topological polar surface area (TPSA) of 79.51 Ų [1]. While computed values for the meta-amino target compound have not been published, the meta substitution pattern predictably alters the pKa of the aniline nitrogen (meta-substituted anilines typically exhibit pKa ~4.3–4.6 vs. ~5.0–5.3 for para-substituted anilines) [2], influencing protonation state at physiological pH and consequently solubility and permeability.

Computational chemistry Physicochemical profiling Drug-likeness prediction

Commercial Availability and Procurement Lead Time: A Differentiating Factor for N4-Aryl Triazolones

The target compound is commercially stocked by multiple vendors but at significantly higher unit costs than its C3-substituted analogs, reflecting lower synthetic accessibility of the N4-aryl substitution pattern . AKSci lists the compound at $531 per 100 mg with a 4-week lead time, while CymitQuimica (Biosynth) offers 25 mg at €264 (~$287) . In contrast, the C3-aryl isomer 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 62036-31-1) is available from Enamine at 95% purity as catalog item EN300-85162, typically at lower cost and shorter lead times [1]. This price differential (approximately 3- to 5-fold higher for the N4 isomer) reflects the specialized synthetic route required and the limited commercial supplier base.

Chemical procurement Building block sourcing Supply chain

Class-Level AChE Inhibitory Activity: Scaffold Validation for CNS and Anti-Alzheimer's Programs

While direct AChE inhibition data for 4-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one itself are not published, the broader 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold has been validated as a productive template for AChE inhibitors [1]. In a systematic study of Schiff base derivatives (4a–4h) derived from 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones, Ki values ranged from 0.70 ± 0.07 µM to 8.65 ± 5.6 µM, with IC₅₀ values of 0.43–3.87 µM against AChE [1]. The most potent compounds (4e and 4g) exhibited binding energies of −12.0 kcal/mol in molecular docking against AChE (PDB ID: 4EY7) [1]. The target compound, bearing a free N4-aryl amine, is a direct precursor to such Schiff base derivatives and thus positions the user at an earlier, more versatile point in the SAR exploration pathway.

Acetylcholinesterase inhibition Alzheimer's disease CNS drug discovery

Kinase Inhibitor Intermediate Potential: Documented Use of Related N4-Aryl Triazolones in GSK-3 Inhibitor Patents

The N4-aryl-1,2,4-triazol-5-one motif appears in the patent literature as a substructure within triazolopyrimidine-based glycogen synthase kinase 3 (GSK-3) inhibitors [1]. Patent WO2005012304A2 (Janssen Pharmaceutica) describes triazolopyrimidine derivatives wherein the triazolone ring serves as a core heterocycle, and the 3-aminophenyl group (specifically the meta-amino isomer as intermediate 8, CAS 842129-12-8) is utilized as a synthetic building block, obtained in 83.5% yield by catalytic hydrogenation of the corresponding 3-nitrophenyl precursor [2]. The target compound (N4-aryl isomer) offers an alternative connectivity that patent SAR tables suggest may probe different vectors in the kinase ATP-binding pocket compared to the C3-aryl isomer used in the exemplified syntheses [1].

Kinase inhibition GSK-3 Triazolopyrimidine synthesis

Optimal Deployment Scenarios for 4-(3-Aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one Based on Differentiated Evidence


Medicinal Chemistry: AChE Inhibitor SAR Campaigns Leveraging the Free N4-Aryl Amine Handle

The compound serves as the optimal 4-amino precursor for generating Schiff base libraries with demonstrated AChE inhibitory potential (class-level Ki 0.70–8.65 µM, IC₅₀ 0.43–3.87 µM) [1]. Its free N4-aryl amine is poised for condensation with diverse aldehydes, enabling rapid SAR exploration around the benzylideneamino substituent identified as critical for AChE binding in molecular docking studies (lowest binding energy −12.0 kcal/mol at PDB 4EY7) [1]. The meta-amino orientation offers a distinct hydrogen-bonding geometry compared to the para isomer (CAS 62036-31-1), potentially accessing different subpockets within the enzyme active site [2].

Kinase Drug Discovery: Designing Patent-Differentiated GSK-3 or CSF-1R Inhibitors

The N4-(3-aminophenyl)-triazol-5-one scaffold enables the synthesis of triazolopyrimidine or related fused heterocycles with a connectivity pattern distinct from the C3-aryl isomers exemplified in WO2005012304A2 [3]. The meta-amino group can be further functionalized (acylation, sulfonylation, reductive amination) to generate analogs that probe kinase selectivity profiles. The compound's commercial availability, despite its higher cost (~$5/mg) relative to C3-isomers, is justified when the N4 connectivity is specifically required to avoid prior art or to access novel IP space .

Chemical Biology: Bifunctional Probe Synthesis via Orthogonal Amine Reactivity

The compound presents two chemically distinct NH groups: the triazolone ring NH (pKa ~9.8, based on analog data) [2] and the pendant aniline NH₂ (meta-substituted, predicted pKa ~4.3–4.6). This pKa differential enables orthogonal functionalization strategies—the more nucleophilic aniline can be selectively acylated or conjugated to fluorophores/biotin under mildly basic conditions while leaving the triazolone NH intact for subsequent metal-coordination or hydrogen-bonding interactions. This dual-handle architecture is not available in the 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one parent scaffold, which lacks the aryl spacer, or in C3-aryl isomers where the amine is conjugated to the triazolone ring.

Fragment-Based Drug Discovery: A Rule-of-Five-Compliant, Low-Molecular-Weight Scaffold

With MW 176.18 g/mol, LogP ~0.47 (estimated from para isomer), TPSA ~79.5 Ų, and only 1 rotatable bond, the compound satisfies all Lipinski Rule of Five criteria [2]. Its low molecular complexity and favorable physicochemical profile make it suitable as a fragment hit starting point or as a core scaffold for fragment growing/merging strategies. The meta-amino group provides a synthetically tractable vector for fragment elaboration, while the N4-aryl connectivity yields a 3D geometry that is distinct from the more common C3-aryl triazolone fragment libraries.

Quote Request

Request a Quote for 4-(3-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.